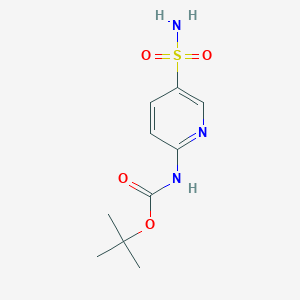
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a sulfamoyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate typically involves the reaction of 5-sulfamoylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{5-sulfamoylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate} ]
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid facilitate the removal of the tert-butyl group.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine for further reactions. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate.
tert-Butyl N-(2-pyridyl)carbamate: Another pyridine-based carbamate with similar protecting group properties.
tert-Butyl N-(4-sulfamoylphenyl)carbamate: Features a sulfamoyl group on a phenyl ring, used in similar applications.
Uniqueness: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate is unique due to the presence of both a sulfamoyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its utility in selective reactions and its role as an intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |
InChI Key |
CGMKRDYPPFTBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















